molecular formula C4H3Cl3N2O2S B13325083 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B13325083
M. Wt: 249.5 g/mol
InChI Key: RIYXETKUJUISMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H3Cl3N2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride typically involves the chlorination of 1-methyl-1H-imidazole-4-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, amines, or thiols in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Hydrolysis: Formation of sulfonic acid derivatives.

Scientific Research Applications

2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis for the preparation of substituted imidazoles and other heterocyclic compounds.

    Biology: In the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: As an intermediate in the production of drugs with antimicrobial and anticancer properties.

    Industry: Used in the manufacture of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a versatile intermediate in organic synthesis and various industrial applications .

Properties

Molecular Formula

C4H3Cl3N2O2S

Molecular Weight

249.5 g/mol

IUPAC Name

2,5-dichloro-1-methylimidazole-4-sulfonyl chloride

InChI

InChI=1S/C4H3Cl3N2O2S/c1-9-2(5)3(8-4(9)6)12(7,10)11/h1H3

InChI Key

RIYXETKUJUISMD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1Cl)S(=O)(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.